molecular formula C17H16N2O2S B2855258 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946262-79-9

2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2855258
CAS RN: 946262-79-9
M. Wt: 312.39
InChI Key: YUXDGQGKYABRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. Additionally, it has been found to have a relatively low toxicity profile in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide. One potential direction is the investigation of its potential as a treatment for chronic pain conditions such as osteoarthritis and neuropathic pain. Additionally, further studies may explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more effective synthesis methods and analogs of this compound may lead to the discovery of more potent and selective COX-2 inhibitors.

Synthesis Methods

The synthesis of 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves the reaction of 2-bromoacetophenone, thiophene-2-carboxylic acid, and 5-(p-tolyl)isoxazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, it has been investigated for its potential as an anticonvulsant and neuroprotective agent due to its ability to modulate the activity of ion channels in the brain.

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-4-6-13(7-5-12)16-9-14(19-21-16)11-18-17(20)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDGQGKYABRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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